![molecular formula C20H23FN4O3 B2815985 1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1396680-82-2](/img/structure/B2815985.png)
1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23FN4O3 and its molecular weight is 386.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural motifs similar to the specified chemical have been synthesized and characterized to explore their potential applications. For example, a study by McLaughlin et al. (2016) reported the synthesis and characterization of a 'research chemical' with a complex structure including elements like a pyrazole core, indicating interest in novel synthetic cannabinoids and their bioisosteric replacements for scientific research purposes (McLaughlin et al., 2016).
Antioxidant Activity
The antioxidant properties of related compounds, such as those involving 1,2,4-oxadiazole rings, have been evaluated. Tumosienė et al. (2019) synthesized a series of novel derivatives and found certain compounds to exhibit potent antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Biological Activity Prediction
Kharchenko et al. (2008) conducted a study on polycyclic systems containing the 1,2,4-oxadiazole ring, predicting the biological activity of synthesized compounds. This highlights the ongoing efforts to predict and evaluate the potential bioactivities of novel synthetic compounds for therapeutic applications (Kharchenko et al., 2008).
Insecticidal Activity
Research by Li et al. (2013) on anthranilic diamides analogs containing oxadiazole rings demonstrated good larvicidal activities against certain pests, indicating the potential for agricultural applications (Li et al., 2013).
Antibacterial and Tuberculostatic Activity
Compounds structurally similar to the specified molecule have been synthesized and evaluated for their antibacterial and tuberculostatic activities, suggesting potential applications in combating bacterial infections and tuberculosis (Foks et al., 2004).
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-13-22-19(28-24-13)20(8-3-2-4-9-20)23-18(27)14-10-17(26)25(12-14)16-7-5-6-15(21)11-16/h5-7,11,14H,2-4,8-10,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNMODURHOURCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)
![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)

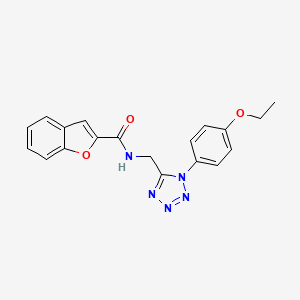
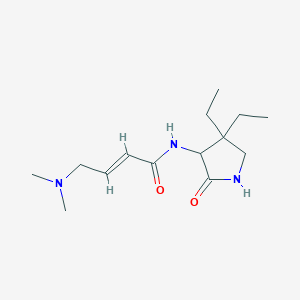

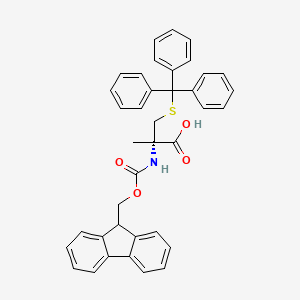

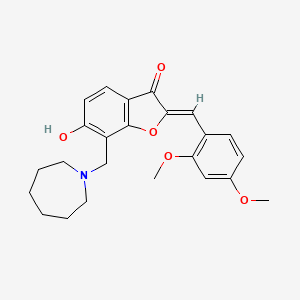
![7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride](/img/structure/B2815921.png)
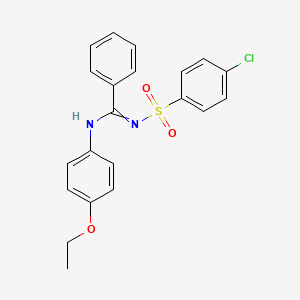
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2815925.png)